molecular formula C9H22ClN B13483388 6,6-Dimethylheptan-2-amine hydrochloride

6,6-Dimethylheptan-2-amine hydrochloride

Cat. No.: B13483388
M. Wt: 179.73 g/mol
InChI Key: QSTFFHGDLULZHT-UHFFFAOYSA-N
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Description

6,6-Dimethylheptan-2-amine hydrochloride is an organic compound that belongs to the class of amines It is a derivative of heptane, characterized by the presence of two methyl groups at the sixth carbon and an amine group at the second carbon, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylheptan-2-amine hydrochloride typically involves the alkylation of heptane derivatives followed by amination. One common method is the reductive amination of 6,6-dimethylheptan-2-one using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions often require a controlled pH and temperature to ensure the formation of the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. The final product is typically purified through crystallization or distillation to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylheptan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

6,6-Dimethylheptan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethylheptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

  • 2,6-Dimethylheptan-4-amine hydrochloride
  • N,6-Dimethylheptan-2-amine hydrochloride
  • 2,6-Dimethylaniline

Comparison: 6,6-Dimethylheptan-2-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H22ClN

Molecular Weight

179.73 g/mol

IUPAC Name

6,6-dimethylheptan-2-amine;hydrochloride

InChI

InChI=1S/C9H21N.ClH/c1-8(10)6-5-7-9(2,3)4;/h8H,5-7,10H2,1-4H3;1H

InChI Key

QSTFFHGDLULZHT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)C)N.Cl

Origin of Product

United States

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